molecular formula C11H15N3O4 B3260923 4-tert-Butyl-N-methyl-2,6-dinitroaniline CAS No. 33629-43-5

4-tert-Butyl-N-methyl-2,6-dinitroaniline

Cat. No. B3260923
Key on ui cas rn: 33629-43-5
M. Wt: 253.25 g/mol
InChI Key: SDESEGYLPHQNFO-UHFFFAOYSA-N
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Patent
US04077795

Procedure details

Following the above procedure, two grams of 40% aqueous solution of methyl amine was reacted with 2.6 grams of 2,6-dinitro-4-t-butyl-chlorobenzene to give N-methyl-2,6-dinitro-4-t-butylaniline as orange needles melting at 129°-130° C.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[N+:3]([C:6]1[CH:11]=[C:10]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH:9]=[C:8]([N+:16]([O-:18])=[O:17])[C:7]=1Cl)([O-:5])=[O:4]>>[CH3:1][NH:2][C:7]1[C:6]([N+:3]([O-:5])=[O:4])=[CH:11][C:10]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:9][C:8]=1[N+:16]([O-:18])=[O:17]

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)C(C)(C)C)[N+](=O)[O-])Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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